molecular formula C8H8O2 B1279129 2,3-Dihydrobenzofuran-5-ol CAS No. 40492-52-2

2,3-Dihydrobenzofuran-5-ol

Cat. No. B1279129
CAS RN: 40492-52-2
M. Wt: 136.15 g/mol
InChI Key: JNYKOGUXPNAUIB-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-5-ol is a chemical compound that serves as a key pharmacophore in many natural and synthetic bioactive molecules. It is a structurally diverse compound that can be manipulated for various applications in chemical synthesis and pharmaceutical development.

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran-5-ol and its derivatives has been the subject of several studies. An effective one-pot synthesis strategy from o-nitrotoluenes and aromatic aldehydes has been developed, providing access to a wide array of products for further manipulation . Additionally, enantioselective synthesis has been achieved through sequential C-H functionalization reactions, involving rhodium-catalyzed intermolecular C-H insertion followed by palladium-catalyzed C-H activation/C-O cyclization . Other methods include a chemoenzymatic asymmetric strategy combining lipase-mediated kinetic resolution or bioreduction with intramolecular cyclization , and silver-catalyzed asymmetric synthesis . A biocatalytic strategy has also been reported for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofurans .

Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzofuran-5-ol is characterized by the presence of a dihydrobenzofuran core, which can be further substituted to create various analogues. The synthesis of 3,3-disubstituted derivatives from Baylis–Hillman adducts has been explored, highlighting the versatility of the dihydrobenzofuran scaffold .

Chemical Reactions Analysis

2,3-Dihydrobenzofuran-5-ol and its derivatives participate in a variety of chemical reactions. These include palladium-catalyzed cross-coupling reactions , synthesis of β-amino acids as aspartic acid mimetics , and electrochemical aryl radical cyclization-carboxylation sequences . The compound's reactivity allows for the creation of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrobenzofuran-5-ol derivatives have been studied extensively. The antioxidant profile of the compound and its analogues has been determined through various assays, including redox properties, lipid peroxidation inhibition, and reactivity toward radicals . These studies have revealed that the chalcogen substitution in the molecule affects its acidity, redox potential, and antioxidant capacity, with organotellurium derivatives showing potent inhibitory activity against lipid peroxidation .

Scientific Research Applications

Biocatalytic Synthesis

2,3-Dihydrobenzofurans are crucial pharmacophores in many bioactive molecules. A biocatalytic strategy for synthesizing stereochemically rich 2,3-dihydrobenzofurans with high enantiopurity and yields has been developed. This method employs benzofuran cyclopropanation with engineered myoglobins, providing insights into asymmetric C-C bond transformations. This approach is beneficial for developing metalloprotein catalysts for abiotic carbene transfer reactions (Vargas et al., 2019).

Asymmetric Synthesis

The synthesis of 2,3-dihydrobenzofurans has been achieved through the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines. This method, catalyzed by Ag(I) complexes, leads to the enantioselective total synthesis of natural cis-pterocarpans and trans isomers, including the antifungal agent (-)-pterocarpin (Jiménez-González et al., 2006).

Antioxidant Properties

A study on the antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues focused on their redox properties, capacity to inhibit stimulated lipid peroxidation, and effect on peroxidation in liver microsomes. This research offers significant insights into the antioxidant capabilities of these compounds (Malmström et al., 2001).

Synthesis Strategies

Comprehensive reviews have been conducted on the total syntheses of natural products containing the 2,3-dihydrobenzofuran skeleton. These studies emphasize the synthetic strategies employed for compounds like decursivine, serotobenine, lithospermic acid, and others (Chen et al., 2019).

Enantioselective Synthesis

Sequential C-H functionalization reactions have been used for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. This process involves rhodium-catalyzed enantioselective intermolecular C-H insertion followed by palladium-catalyzed C-H activation/C-O cyclization (Wang et al., 2013).

Dearomatizing Fluoroaroylation

A novel method for dearomatizing 2,3-fluoroaroylation of benzofurans has been developed. This technique uses aroyl fluorides as bifunctional reagents and is facilitated by cooperative NHC/photoredox catalysis, producing 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with high diastereoselectivity (Yu et al., 2022).

Novel Synthesis Methods

Innovative synthesis methods have been developed for 3-substituted 2,3-dihydrobenzofurans, using ortho-quinone methide intermediates generated in situ. This technique has potential applications in drug discovery (Shaikh & Varvounis, 2014).

Potential as Antitumor Agents

2,3-Dihydrobenzofurans have been studied for their potential as antitumor agents, particularly in inhibiting tubulin polymerization. This research has led to the discovery of new antimitotic and potential antitumor agents (Pieters et al., 1999).

Safety And Hazards

The safety data sheet for 2,3-Dihydrobenzofuran-5-ol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYKOGUXPNAUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456059
Record name 2,3-dihydrobenzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-5-ol

CAS RN

40492-52-2
Record name 2,3-dihydrobenzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-5-hydroxybenzo[b]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
NS Park, YS Jeong, CH Park, CM Seong… - Bulletin of the Korean …, 2001 - koreascience.kr
Dihydrobenzofurans are found in many biologically im portant molecules. 1 Recently, 2, 3-dihydrobenzofuran-5-ol 1 has been shown to possess more potent activity than vitamin E 2 in …
Number of citations: 10 koreascience.kr
DE Nichols, SE Snyder, R Oberlender… - Journal of medicinal …, 1991 - ACS Publications
Two 2, 3-dihydrobenzofuran analogues of hallucinogenic amphetamines were prepared and evaluated foractivity in the two-lever drug-discrimination paradigm in rats trained to …
Number of citations: 48 pubs.acs.org
L Meng, G Zhang, C Liu, K Wu… - Angewandte Chemie …, 2013 - Wiley Online Library
The proton did it! Tetrahydrobenzodifurans have been synthesized through the trifluoromethanesulfonic acid (HOTf) catalyzed direct oxidative C H functionalization of …
Number of citations: 36 onlinelibrary.wiley.com
S Yamaguchi, A Saitoh, Y Kawase - Bulletin of the Chemical Society of …, 1986 - journal.csj.jp
Two isopropenyldihydrobenzofuran derivatives are synthesized. By the comparison of 1 H NMR spectra, the proposed structure of a natural dihydrobenzofuran is revised to 4-acetyl-2-…
Number of citations: 14 www.journal.csj.jp
TA Engler, GA Gfesser, BW Draney - The Journal of Organic …, 1995 - ACS Publications
The 2, 3-diaryl-2, 3-dihydrobenzofuran moiety is found in a number of natural products, many of which display antifungal and/or antibacterial properties. 1 This moiety probably arises …
Number of citations: 42 pubs.acs.org
C Gelis, M Bekkaye, C Lebee, F Blanchard… - Organic …, 2016 - ACS Publications
Asymmetric [3 + 2] cycloaddition of quinones with ene- and thioene-carbamates was achieved by chiral phosphoric acid catalysis, providing the corresponding 3-amino-2,3-…
Number of citations: 57 pubs.acs.org
R Sun, X Zheng, X Wang, LZ Dang, ZS Yang… - Phytochemistry …, 2011 - Elsevier
A basidiomycete fungus, Stereum sp. YMF1.1684, was studied for its ability to produce new compounds on nutrient-enriched cultivation media. One new benzofuran, 2-hydroxy-1-((S)-2-…
Number of citations: 13 www.sciencedirect.com
E Cadenas - Biofactors, 1997 - Wiley Online Library
A book originating from an annual meeting of the Oxygen Society (Charleston, South Carolina, 1995)[7] and dedicated to Paul Hochstein in occasion of his retirement is entitled The …
Number of citations: 344 iubmb.onlinelibrary.wiley.com
T Karancsi, P Slégel, L Novák, G Pirok… - … in mass spectrometry, 1997 - Wiley Online Library
An unexpected [M–H] + ion formation with some isochromene and benzofuran derivatives under electrospray ionization (ES) is observed, and explained by electrochemical oxidation in …
SY Cheng, KJ Huang, SK Wang, ZH Wen… - Journal of natural …, 2010 - ACS Publications
Chemical investigations of the soft coral Sinularia capillosa resulted in the isolation of one new tetraprenylbenzoquinone, capilloquinone (1), two new furanobenzosesquiterpenoids, …
Number of citations: 76 pubs.acs.org

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